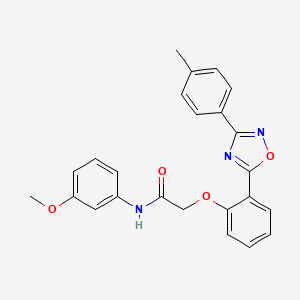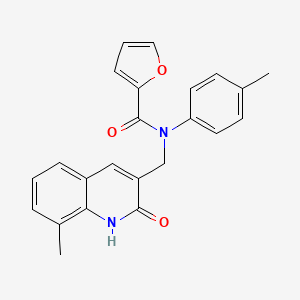
ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, also known as ETOB, is a small molecule that has gained attention in the scientific community due to its potential applications in biomedical research. ETOB is a derivative of benzoic acid and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cancer cell growth, neurotoxicity, and inflammation. ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell differentiation. ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate inhibits cancer cell growth, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has neuroprotective effects against oxidative stress and excitotoxicity and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has several advantages for use in lab experiments, including its small size, stability, and low toxicity. ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate can easily penetrate cell membranes and has a long half-life, making it suitable for in vivo studies. However, ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate also has limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate. One area of interest is in the development of ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate analogs with improved pharmacokinetic properties and specificity for specific targets. Another area of interest is in the development of ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate-based drug delivery systems for targeted cancer therapy. Finally, further research is needed to fully understand the mechanism of action of ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate and its potential applications in biomedical research.
Métodos De Síntesis
The synthesis of ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate involves several chemical reactions, including esterification, amidation, and cyclization. The starting materials for the synthesis are ethyl 4-aminobenzoate, m-tolyl hydrazine, and 3-bromopropionic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been found to have potential applications in biomedical research, including cancer therapy, neuroprotection, and anti-inflammatory effects. In cancer therapy, ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been found to have a protective effect on neurons against oxidative stress and excitotoxicity. In anti-inflammatory effects, ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been shown to reduce the production of inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
ethyl 4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-28-22(27)16-10-12-18(13-11-16)23-19(26)8-5-9-20-24-21(25-29-20)17-7-4-6-15(2)14-17/h4,6-7,10-14H,3,5,8-9H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNZJHSONUEPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

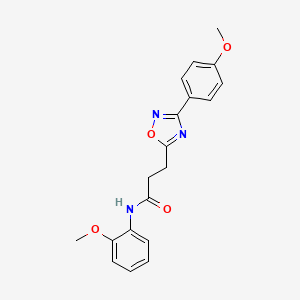


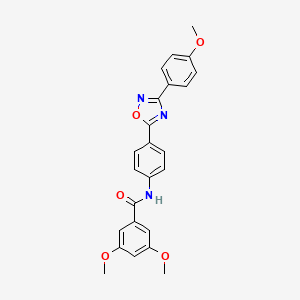

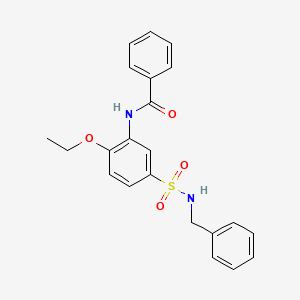
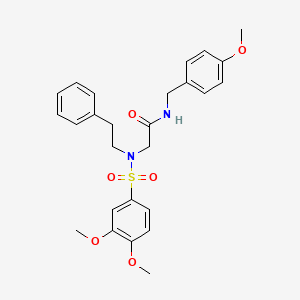
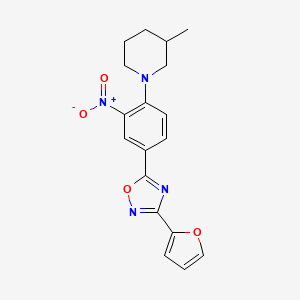
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)
![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
